N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-[2-(2-phenylmorpholin-4-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3/c22-17-7-6-16(13-23)18(12-17)25-21(28)20(27)24-8-9-26-10-11-29-19(14-26)15-4-2-1-3-5-15/h1-7,12,19H,8-11,14H2,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOELAEZHRCUWEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the 5-chloro-2-cyanophenyl intermediate:
Synthesis of the 2-(2-phenylmorpholino)ethyl intermediate: This intermediate is prepared by reacting phenylmorpholine with an appropriate ethylating agent.
Coupling reaction: The final step involves the coupling of the two intermediates through an oxalamide linkage. This is typically achieved using oxalyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogenated functional groups.
Substitution: Substituted products with new functional groups replacing the chloro group.
Scientific Research Applications
N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in the design of new therapeutic agents due to its unique structural features.
Material Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N1-(5-chloro-2-cyanophenyl)-N2-(2-(2-phenylmorpholino)ethyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through various pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The target compound’s chloro and cyano substituents contrast with S336’s methoxy and pyridyl groups. These differences likely alter metabolic stability and receptor binding. For instance, chloro groups may enhance lipophilicity and resistance to oxidative metabolism compared to methoxy groups .
- Morpholine vs.
Physicochemical Properties
- Melting Points : Compound 1c () exhibits a high melting point (260–262°C), attributed to strong intermolecular forces from its trifluoromethyl and chloro substituents . The target compound’s morpholine ring may lower its melting point due to conformational flexibility.
- Spectroscopic Data : IR and NMR spectra (e.g., 19F NMR in ) are critical for characterizing substituents like CF3 or morpholine . The target compound’s CN group would likely show a sharp ~2200 cm⁻¹ IR peak.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
